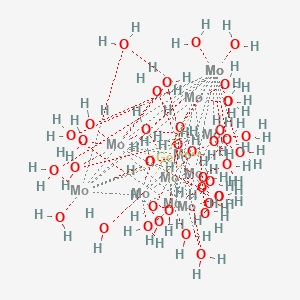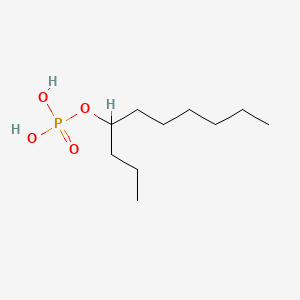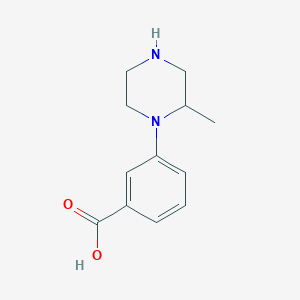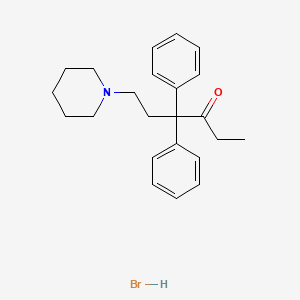
Norpipanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norpipanone hydrobromide is an opioid analgesic compound related to methadone. It was developed in Germany and has been distributed in various countries, including Hungary and Argentina. This compound is known for its potent analgesic properties and is used in scientific research for its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norpipanone hydrobromide can be synthesized through a series of chemical reactions involving the formation of 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone. The synthesis typically involves the reaction of diphenylacetonitrile with piperidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Norpipanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones, while reduction can yield alcohols .
Scientific Research Applications
Norpipanone hydrobromide is widely used in scientific research due to its potent analgesic properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: To study the effects of opioid compounds on biological systems.
Medicine: In the development of new pain management therapies.
Industry: As a precursor in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Norpipanone hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Norpipanone hydrobromide is similar to other opioid analgesics such as:
Methadone: Another potent opioid analgesic with similar pharmacological effects.
Dipipanone: An opioid analgesic with a similar chemical structure and mechanism of action.
Normethadone: A compound related to methadone with comparable analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which provides unique pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
6033-42-7 |
|---|---|
Molecular Formula |
C23H30BrNO |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |
InChI |
InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |
InChI Key |
WMPBLCCPVWFOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
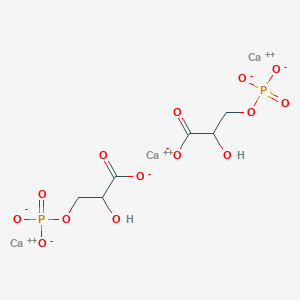


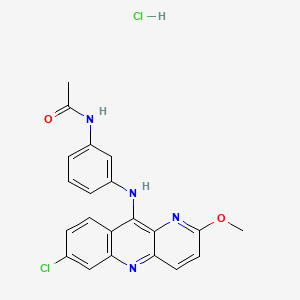
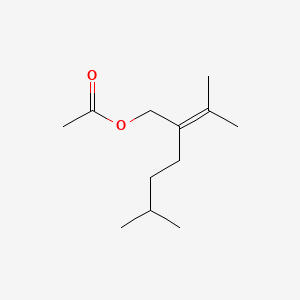
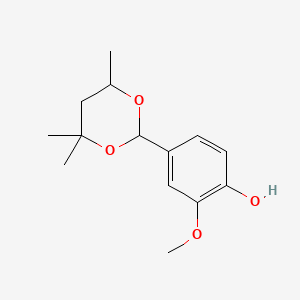


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
